4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H21Cl2NO and its molecular weight is 290.2 g/mol. The purity is usually 95%.
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Biological Activity
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
- Chemical Structure : The compound features a piperidine ring substituted with a chloro-3-methylphenoxy group, which is critical for its biological activity.
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : Approximately 273.76 g/mol
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, making it a candidate for further exploration in treating infections.
- Anticonvulsant Activity : Similar compounds have shown efficacy in anticonvulsant assays, suggesting that this compound may also exhibit such properties. In particular, studies involving related piperidine derivatives demonstrated significant protective effects against seizures in animal models .
The mechanism of action involves interactions with specific molecular targets such as receptors and enzymes. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its pharmacological potential.
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity Evaluation
A study assessed the anticonvulsant properties of various piperidine derivatives, including those structurally similar to this compound. The evaluation utilized the maximal electroshock (MES) test and pentylenetetrazol (PTZ) test to measure efficacy. Results indicated that compounds with similar structural features provided substantial protection against induced seizures, suggesting that this compound could be effective in clinical settings for epilepsy treatment .
Properties
IUPAC Name |
4-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-10-13(2-3-14(11)15)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCFGJWYBOGEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-23-3 | |
Record name | Piperidine, 4-[2-(4-chloro-3-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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